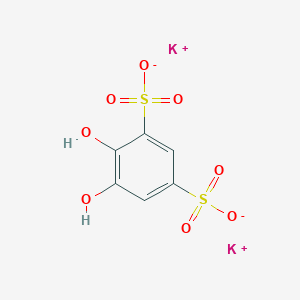

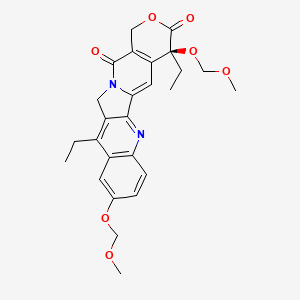

![molecular formula C14H9Cl5 B588365 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene CAS No. 221899-88-3](/img/structure/B588365.png)

1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene

Übersicht

Beschreibung

1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, also known as this compound, is a useful research compound. Its molecular formula is C14H9Cl5 and its molecular weight is 362.525. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Copolymerization Studies

Synthesis of Labelled Compounds

Research on the synthesis of isotopically labelled adrenoceptor antagonists, including the use of halogenated and deuterated compounds, demonstrates the importance of such chemicals in developing drugs with specific properties and tracing their metabolic pathways (Villani et al., 1988).

Halogenated Isobutyl Phenylcyanoacrylates

Studies on novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates and their copolymerization with styrene illustrate the utility of halogenated compounds in polymer science for creating materials with specific properties (Escalante et al., 2020).

Halogen Ring-Trisubstituted Butyl 2-Cyano-3-Phenyl-2-Propenoates

The synthesis and copolymerization of halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates further indicate the role of halogenated compounds in developing new polymer materials with desirable characteristics (Kharas et al., 2016).

Chemical Modification and Application

Enantiospecific Substitution

Research into the enantiospecific substitution in certain chromium complexes suggests the potential for chemical modification of halogenated compounds to achieve specific stereochemical configurations, which could be relevant in the synthesis of complex molecules (Englert et al., 1998).

Sterically Encumbered Systems for Phosphorus Centers

Investigation into sterically encumbered systems for low-coordinate phosphorus centers using halogenated benzene derivatives underscores the significance of such compounds in the field of inorganic chemistry, particularly for the synthesis of materials with unique electronic properties (Shah et al., 2000).

Wirkmechanismus

Target of Action

It’s known that ddt and its derivatives generally target the nervous system of insects, interfering with the sodium channels in their neurons .

Mode of Action

Ddt and its derivatives are known to interfere with the normal functioning of the nervous system in insects by opening sodium channels in their neurons, leading to nerve impulse disruption .

Biochemical Pathways

Ddt and its derivatives are known to affect various biochemical pathways, particularly those involved in nerve signal transmission .

Pharmacokinetics

They are also resistant to metabolism, leading to their persistence in the environment and in organisms .

Result of Action

Ddt and its derivatives are known to cause nerve impulse disruption in insects, leading to their paralysis and eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-DDT-d8 . Factors such as temperature, soil organic matter, and other environmental conditions can affect the degradation and distribution of DDT and its derivatives in the environment .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,4’-DDT-d8 are largely determined by its structural similarity to 2,4’-DDT. It is expected to interact with similar enzymes, proteins, and other biomolecules as 2,4’-DDT. The presence of deuterium atoms can potentially affect these interactions due to the kinetic isotope effect

Cellular Effects

The cellular effects of 2,4’-DDT-d8 are likely to be similar to those of 2,4’-DDT, given their structural similarity. 2,4’-DDT has been shown to have various effects on cells, including alterations in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4’-DDT-d8 is not well-understood. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 exerts its effects at the molecular level through similar mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 2,4’-DDT-d8 in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 exhibits similar temporal trends. The presence of deuterium atoms may influence these trends due to the kinetic isotope effect .

Dosage Effects in Animal Models

The effects of 2,4’-DDT-d8 at different dosages in animal models are not well-studied. It is likely that the effects of 2,4’-DDT-d8 vary with dosage, similar to 2,4’-DDT. Studies have shown that 2,4’-DDT can have toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving 2,4’-DDT-d8 are not well-understood. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 is involved in similar metabolic pathways. These may involve interactions with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2,4’-DDT-d8 within cells and tissues are not well-documented. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 is transported and distributed in a similar manner. This could involve interactions with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Eigenschaften

IUPAC Name |

1-chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUGPAFCQJIYDT-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)(Cl)Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129305 | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221899-88-3 | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221899-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)